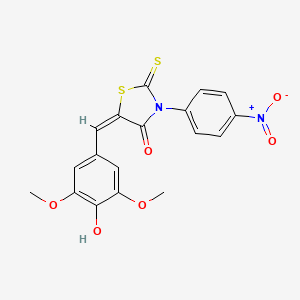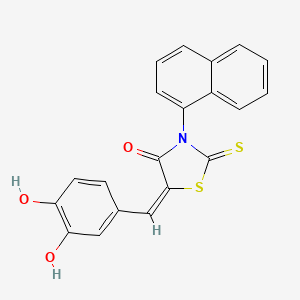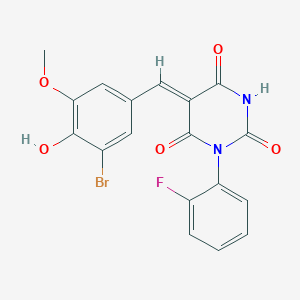![molecular formula C19H17N3O6S B5909484 N'~1~-{(E)-1-[5-(2-METHOXY-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-4-METHYL-1-BENZENESULFONOHYDRAZIDE](/img/structure/B5909484.png)
N'~1~-{(E)-1-[5-(2-METHOXY-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-4-METHYL-1-BENZENESULFONOHYDRAZIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’~1~-{(E)-1-[5-(2-METHOXY-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-4-METHYL-1-BENZENESULFONOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a furan ring, a methoxy group, a nitrophenyl group, and a benzenesulfonohydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-{(E)-1-[5-(2-METHOXY-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-4-METHYL-1-BENZENESULFONOHYDRAZIDE typically involves a multi-step process:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxy and Nitro Groups: The methoxy and nitro groups are introduced via electrophilic aromatic substitution reactions.
Formation of the Hydrazone Linkage: The hydrazone linkage is formed by the condensation of a hydrazide with an aldehyde or ketone under acidic or basic conditions.
Sulfonation: The benzenesulfonohydrazide moiety is introduced through sulfonation reactions, typically using sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly. This may include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
Oxidation: Products may include carboxylic acids and quinones.
Reduction: Products include amines and hydroxylamines.
Substitution: Products vary depending on the substituent introduced, such as halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: Potential use as an antimicrobial agent due to its structural features.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Industry
Materials Science:
Mécanisme D'action
The mechanism of action of N’~1~-{(E)-1-[5-(2-METHOXY-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-4-METHYL-1-BENZENESULFONOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting enzyme activity or altering receptor function. The pathways involved depend on the specific biological context and the nature of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N’~1~-{(E)-1-[5-(2-HYDROXY-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-4-METHYL-1-BENZENESULFONOHYDRAZIDE
- **N’~1~-{(E)-1-[5-(2-METHOXY-4-AMINOPHENYL)-2-FURYL]METHYLIDENE}-4-METHYL-1-BENZENESULFONOHYDRAZIDE
Uniqueness
N’~1~-{(E)-1-[5-(2-METHOXY-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-4-METHYL-1-BENZENESULFONOHYDRAZIDE is unique due to the presence of both methoxy and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the furan and benzenesulfonohydrazide moieties provides a distinct set of properties that can be exploited in various applications.
Propriétés
IUPAC Name |
N-[(E)-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylideneamino]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6S/c1-13-3-7-16(8-4-13)29(25,26)21-20-12-15-6-10-18(28-15)17-9-5-14(22(23)24)11-19(17)27-2/h3-12,21H,1-2H3/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGNFQXRWIDDKA-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N,N-DIMETHYL-4-[(Z)-((E)-1-PHENYLETHYLIDENEHYDRAZINYLIDENE)METHYL]ANILINE](/img/structure/B5909401.png)
![(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5909402.png)
![4-(dimethylamino)benzaldehyde [1-(3-nitrophenyl)ethylidene]hydrazone](/img/structure/B5909430.png)
![(5E)-5-{3-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909431.png)

![(5E)-5-[(3-bromo-4-hydroxyphenyl)methylidene]-1-(3,4-dichlorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5909442.png)
![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-(4-fluorophenyl)-2-propen-1-one](/img/structure/B5909457.png)
![methyl 4-[(5E)-5-[[4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-2,4,6-trioxo-1,3-diazinan-1-yl]benzoate](/img/structure/B5909460.png)

![(5Z)-5-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5909477.png)
![(5Z)-5-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5909495.png)
![1-(2-FLUOROPHENYL)-5-[(E)-1-(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE](/img/structure/B5909500.png)

![3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-1-(3,4-dimethoxyphenyl)-2-propen-1-one](/img/structure/B5909516.png)
